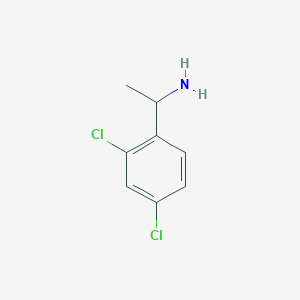

1-(2,4-Dichlorophenyl)ethanamine

描述

1-(2,4-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of ethanamine where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in an ether solution, followed by hydrolysis with dilute acid . Another method includes the optical resolution of (RS)-1-(2,4-Dichlorophenyl)ethylamine using optically active dibenzyltartaric acid in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available technologies.

化学反应分析

Types of Reactions: 1-(2,4-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dichlorophenylacetone, while substitution reactions can produce a variety of substituted phenyl ethanamines .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

1-(2,4-Dichlorophenyl)ethanamine serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its use in developing antihistamines and other therapeutic agents targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, notably serotonin and norepinephrine pathways, which are essential in treating mood disorders and depression .

Case Study:

A study investigated the compound's effects on receptor binding profiles related to serotonin and norepinephrine. In vitro experiments showed that this compound could influence these pathways, suggesting potential antidepressant properties. The synthesis methods explored included reactions in dimethyl sulfoxide at elevated temperatures, leading to various derivatives with enhanced biological activity .

Agricultural Chemicals

Agrochemical Applications:

The compound is also utilized in formulating agrochemicals such as herbicides and pesticides. Its effectiveness in enhancing crop yields while protecting plants from pests makes it a valuable component in agricultural practices .

Data Table: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Used to develop chemical agents that control weeds. |

| Pesticides | Formulated to protect crops from insect damage. |

| Crop Yield Enhancement | Improves overall agricultural productivity. |

Material Science

Specialty Polymers and Coatings:

In material science, this compound is employed in producing specialty polymers and coatings. These materials exhibit enhanced durability and performance characteristics suitable for various industrial applications .

Research Applications

Biochemical Studies:

The compound is widely used in laboratory settings to study biological pathways and mechanisms. It aids researchers in understanding complex biochemical processes by serving as a tool compound for various experimental setups .

Analytical Chemistry:

As a reagent in analytical techniques, this compound allows for the detection and quantification of other substances within complex mixtures. This application is critical for quality control and research purposes in chemical laboratories .

Chemical Manufacturing

Synthesis of Novel Compounds:

In chemical manufacturing, this compound acts as a building block for synthesizing more complex organic molecules. It facilitates the production of secondary amines, tertiary amines, imines, nitriles, and amides depending on the reaction conditions employed.

作用机制

The mechanism of action of 1-(2,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

- 1-(2-chlorophenyl)ethanamine

- 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine

- 1-(4-Ethylphenyl)ethanamine hydrochloride

- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness: 1-(2,4-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs .

生物活性

1-(2,4-Dichlorophenyl)ethanamine, also known as (R)-1-(2,4-dichlorophenyl)ethanamine, is an organic compound characterized by its dichlorophenyl group attached to an ethanamine structure. This compound has garnered attention in various fields of biological research due to its significant biological activities and potential applications.

- Molecular Formula : C8H9Cl2N

- Molecular Weight : Approximately 190.07 g/mol

- CAS Number : 89981-75-9

The presence of two chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological properties. The compound's structure allows it to participate in various chemical reactions, including nucleophilic attacks that can yield amides when reacted with acid chlorides.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Amoebicidal Activity : Studies indicate that this compound exhibits antiamoebic activity against pathogens such as Entamoeba histolytica, which is responsible for amoebic dysentery. The mechanism of action appears to involve disruption of cellular processes in the pathogen.

- Synergistic Effects : When combined with other compounds, this compound may enhance or inhibit biological activities. This property is crucial for developing new therapeutic agents that can target multiple pathways or organisms simultaneously.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals variations in biological activity and potential applications.

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(2-Chlorophenyl)ethanamine | 39959-67-6 | 0.98 | Contains only one chlorine atom on the phenyl ring |

| (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride | 2055848-81-0 | 0.94 | Different substitution pattern on the phenyl ring |

| (S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 844647-34-3 | 0.94 | Different stereochemistry compared to (R)-isomer |

| (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | 873893-94-8 | 0.96 | Propyl group instead of ethyl |

This table illustrates how variations in chlorination and substitution patterns affect the properties and potential applications of these compounds.

Study on Anti-Amoebic Activity

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against Entamoeba histolytica. The study involved:

- Methodology : Cultures of E. histolytica were exposed to varying concentrations of the compound.

- Results : A significant reduction in amoebic viability was observed at concentrations above 10 µg/mL, suggesting a dose-dependent response.

- : The compound demonstrates potential as a therapeutic agent against amoebic infections, warranting further investigation into its mechanism of action and safety profile.

Metabolism and Toxicity Assessment

Another study focused on the metabolic pathways of related compounds in human liver microsomes (HLM). The findings indicated:

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting 1-(2,4-Dichlorophenyl)ethanamine in pharmaceutical impurity profiling?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is widely used, employing a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive mode enhances sensitivity for trace impurities. Calibration standards should include structurally related analogs (e.g., Econazole impurities) to validate specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste must be segregated in labeled containers for halogenated organics and processed via incineration or hydrolysis under alkaline conditions to prevent environmental release .

Q. How can researchers confirm the identity of this compound intermediates during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) provides rapid monitoring. For conclusive identification, compare melting points (literature vs. observed) and perform Fourier-transform infrared spectroscopy (FTIR) to verify characteristic peaks (e.g., NH₂ bending at ~1600 cm⁻¹, C-Cl stretching at 750 cm⁻¹) .

Q. What stability studies are essential for storing this compound?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC to detect byproducts like 2,4-dichloroacetophenone (oxidation product). Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis .

Q. How is purity assessed for this compound in research-grade samples?

- Methodological Answer : Use a combination of elemental analysis (C, H, N, Cl quantification) and gas chromatography (GC) with flame ionization detection. Purity ≥95% is typical; residual solvents (e.g., dichloromethane) should be quantified via headspace GC-MS per ICH guidelines .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer : For regioisomeric or stereochemical uncertainties, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to assess spatial proximity of protons. X-ray crystallography of hydrochloride salts (e.g., CAS 172699-35-3) provides definitive crystal packing and bond angle data .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Reductive amination of 2,4-dichloroacetophenone using sodium cyanoborohydride in methanol/ammonia (pH 8–9) reduces imine intermediates efficiently. Catalytic hydrogenation with Raney nickel under mild H₂ pressure (2–3 atm) suppresses over-reduction of the aryl chloride groups .

Q. How can contradictions in purity data between elemental analysis and chromatography be reconciled?

- Methodological Answer : Discrepancies often arise from non-volatile impurities (e.g., metal catalysts). Combine inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis with thermogravimetric analysis (TGA) to detect inorganic residues. Normalize chromatographic purity values against ICP-MS results .

Q. What in vitro models are suitable for studying the metabolic fate of this compound?

- Methodological Answer : Use liver microsomes (human or rat) with NADPH cofactor to assess oxidative metabolism. Detect metabolites via LC-MS/MS, focusing on N-dealkylation products (e.g., 2,4-dichlorophenylacetaldehyde). Radiolabeled ¹⁴C-ethanamine moieties can track metabolic pathways .

Q. How do thermodynamic properties of this compound influence its reactivity?

- Methodological Answer : Determine enthalpy of formation (ΔHf) via differential scanning calorimetry (DSC) and correlate with computational methods (DFT at B3LYP/6-311+G* level). Solubility parameters (Hansen solubility spheres) guide solvent selection for reactions in non-polar media .

Q. What cross-reactivity challenges arise in immunoassays targeting this compound?

- Methodological Answer : Structural analogs (e.g., 2-(2,6-dichlorophenyl)ethanamine) may bind nonspecifically. Validate assays using surface plasmon resonance (SPR) to measure affinity constants (KD) and competitive ELISA with ≥10 structurally diverse analogs to confirm specificity .

Q. How can enantiomeric resolution of this compound be achieved?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) for HPLC separation. Alternatively, derivatize with (–)-menthyl chloroformate and analyze diastereomers via reverse-phase HPLC .

属性

IUPAC Name |

1-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVZHZAOWDHBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378132 | |

| Record name | 1-(2,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-75-9 | |

| Record name | 1-(2,4-Dichlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。